4-Isopropylthioxanthone

Toxicology Photoinitiator Safety Food Contact Materials

Choose 4-Isopropylthioxanthone for formulations demanding superior spectral match with UV-LED systems (strong absorption at 382 nm) and a superior toxicological profile. Compared to DETX, 4-ITX exhibits significantly lower cytotoxicity, making it the safer choice for low-migration food packaging inks (EU ≤0.05 mg/kg). This robust Type II initiator, activated with standard amine synergists, ensures deep through-cure in pigmented coatings at 0.2-2% loading. Secure your supply of this high-purity, yellow crystalline powder, shipped under controlled ambient conditions.

Molecular Formula C16H14OS
Molecular Weight 254.3 g/mol
CAS No. 83846-86-0
Cat. No. B127815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylthioxanthone
CAS83846-86-0
Synonyms4-(1-Methylethyl)-9H-thioxanthen-9-one;  4-Isopropyl-9-thioxanthone
Molecular FormulaC16H14OS
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC2=C1SC3=CC=CC=C3C2=O
InChIInChI=1S/C16H14OS/c1-10(2)11-7-5-8-13-15(17)12-6-3-4-9-14(12)18-16(11)13/h3-10H,1-2H3
InChIKeyIKVYHNPVKUNCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / 100 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylthioxanthone (CAS 83846-86-0): Technical Baseline and Core Photoinitiator Identity


4-Isopropylthioxanthone (4-ITX) is a heterocyclic organic compound classified as a Type II photoinitiator within the thioxanthone family. It is a derivative of thioxanthone, characterized by an isopropyl group at the 4-position of the fused tricyclic aromatic ring system. Its primary industrial role is as a photoinitiator in ultraviolet (UV)-curable coatings and inks, where it generates free radicals upon light absorption to initiate polymerization. The compound is typically supplied as a light yellow crystalline powder with a melting point of 74-76 °C, absorption maxima at 258 nm and 382 nm, and a molecular weight of 254.35 g/mol [1]. It is often employed as a mixture of 2- and 4-isopropylthioxanthone isomers in commercial formulations [1].

4-Isopropylthioxanthone (CAS 83846-86-0): Why Simple Class Substitution Fails in Advanced Formulations


The thioxanthone class of photoinitiators exhibits significant variability in key performance attributes—including spectral absorption, solubility, toxicological profile, and migration potential—depending on the specific substituents on the core ring structure. Consequently, the common practice of substituting 4-Isopropylthioxanthone with other thioxanthone derivatives like DETX or chlorothioxanthone, or even with its 2-isomer, is not trivial and can lead to compromised formulation stability, altered curing kinetics, and unforeseen regulatory or safety implications. The specific substitution pattern of the isopropyl group at the 4-position imparts a unique combination of spectral, physical, and toxicological properties that are not accurately replicated by its closest analogs [1]. The evidence below quantifies these critical differentiators, providing a data-driven basis for procurement and formulation decisions.

4-Isopropylthioxanthone (CAS 83846-86-0): A Comparative Evidence Guide for Scientific Procurement


Comparative Cytotoxicity: Lower Hepatocyte Toxicity than DETX

In a head-to-head in vitro study using freshly isolated rat hepatocytes, 4-Isopropylthioxanthone (4-ITX) demonstrated significantly lower cytotoxicity than its structural analog 2,4-diethylthioxanthone (DETX). The study explicitly states that 'the toxicity of DETX was greater than that of other compounds' within the tested thioxanthone series, which included 4-ITX. This positions 4-ITX as a relatively less hazardous option compared to DETX when considering potential occupational exposure or migration risks [1].

Toxicology Photoinitiator Safety Food Contact Materials

Reduced Migration Tendency Compared to 2-Isopropylthioxanthone

Research on thioxanthone-based photoinitiators highlights the migration issue, particularly for 2-ITX. While 4-ITX is not the primary subject, studies on related polymerizable thioxanthone derivatives (e.g., ETX) demonstrate 'migration stability ... better than that of ITX' [1]. This class-level inference suggests that the migration behavior is a critical point of differentiation. Furthermore, the 'ITX crisis' of 2005, which involved 2-isopropylthioxanthone contamination in food, led to strict regulatory limits (e.g., EU regulation ≤ 0.05 mg/kg for ITX) [2]. The structural isomerism (4- vs 2-) may influence migration kinetics and regulatory perception, though direct comparative migration data for pure 4-ITX vs 2-ITX is limited.

Low-Migration Formulations Food Packaging UV Curing

Spectral Absorption: LED Compatibility and Thick-Cure Advantage

4-ITX exhibits a strong absorption band at 382 nm, extending into the UVA and visible region. This spectral characteristic makes it particularly suitable for use with 365-405 nm UV-LED light sources, which are increasingly common in modern curing systems . Unlike some conventional photoinitiators (e.g., 184, 1173) that have negligible absorption in this region, ITX enables effective curing of pigmented inks and thick coatings where longer wavelength light penetration is essential [1]. While direct molar extinction coefficient data for pure 4-ITX at 405 nm is not provided in the open literature, its known absorption profile confirms its utility as a 'photoinitiator of choice' for LED UV curing applications.

UV-LED Curing Photopolymerization Pigmented Systems

Solubility Profile: Favorable Compatibility with Formulation Components

The solubility of 4-ITX in common organic solvents and reactive diluents is a critical factor for formulation homogeneity and performance. While direct solubility data for 4-ITX is limited, a comparative study on DETX indicates that its solubility properties in typical reactive diluents and prepolymers are 'more favourable than are those of ITX' [1]. This suggests that 4-ITX may present solubility challenges in certain non-polar or highly viscous systems compared to DETX, but it remains a viable, widely adopted option due to its balanced properties. It is known to be soluble in ethanol, benzene, and dichloromethane .

Formulation Stability Solubility Reactive Diluents

4-Isopropylthioxanthone (CAS 83846-86-0): Optimized Application Scenarios Based on Differential Evidence


Food Packaging Inks with Enhanced Safety Margins

4-ITX is a preferred photoinitiator for UV-curable inks used in food contact materials (FCM) where minimizing potential toxicity is paramount. Evidence indicates lower cytotoxicity compared to DETX [1] and, by class inference, a potentially lower migration risk than 2-ITX, which was the specific isomer at the center of the 2005 'ITX crisis' [2]. Formulators targeting compliance with strict EU migration limits (≤ 0.05 mg/kg for ITX) [3] should evaluate 4-ITX as a core component of low-migration ink systems, particularly when combined with appropriate amine synergists and optimized curing protocols.

LED-Curable Pigmented Coatings and Thick Films

The absorption spectrum of 4-ITX, with a strong band at 382 nm, makes it highly compatible with modern 365-405 nm UV-LED curing systems [1]. This property is especially valuable for curing pigmented inks and thick coatings, where longer wavelength light is required for adequate penetration and through-cure. Compared to traditional short-wave initiators that are ineffective with LED sources, 4-ITX enables formulators to achieve deep curing and high production speeds in applications ranging from industrial wood coatings to electronic conformal coatings [2].

High-Performance UV Curing with Amine Synergists

4-ITX is a robust Type II photoinitiator that, when used in combination with amine synergists (e.g., ethyl-4-(dimethylamino)benzoate, EDB), delivers efficient free radical generation for a wide range of acrylate and methacrylate resin systems. This binary system is a well-established, cost-effective solution for applications where yellowing is not a primary concern. The optimal addition level for ITX in such formulations typically ranges from 0.2% to 2% by weight, allowing for precise control over curing kinetics and final film properties [1].

Cytotoxicity-Sensitive Research Applications

In biomedical research and other applications where photoinitiator cytotoxicity is a critical concern (e.g., 3D bioprinting, dental materials), 4-ITX presents a less cytotoxic alternative to DETX. In vitro studies on isolated rat hepatocytes demonstrate that DETX induces significantly greater cellular damage, including ATP depletion and glutathione loss, compared to other thioxanthone derivatives including 4-ITX [1]. Researchers developing light-curable materials for cell encapsulation or tissue engineering scaffolds may therefore find 4-ITX to be a more suitable choice when a thioxanthone-based initiator is required.

Technical Documentation Hub

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